molecular formula C23H31N3O6 B12369663 2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid

2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid

Cat. No.: B12369663
M. Wt: 445.5 g/mol
InChI Key: JQCXMMYJDCOYSB-VJKINUSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including a hydroxy group, a phenyl group, a pyrrolidinone ring, and a hydrazinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Formation of the pyrrolidinone ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the hydroxy and phenyl groups: These groups are usually introduced through selective functionalization reactions, such as hydroxylation and Friedel-Crafts alkylation.

    Attachment of the heptanoyl and hydrazinyl groups: These groups are added through acylation and hydrazination reactions, respectively.

    Final assembly of the compound: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the complex reactions involved.

Chemical Reactions Analysis

Types of Reactions

2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.

Scientific Research Applications

2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C23H31N3O6

Molecular Weight

445.5 g/mol

IUPAC Name

2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid

InChI

InChI=1S/C23H31N3O6/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(29)26(18)15-7-2-1-6-10-20(28)24-25-22(30)23(31)32/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,24,28)(H,25,30)(H,31,32)/b13-11+/t18-,19+/m0/s1

InChI Key

JQCXMMYJDCOYSB-VJKINUSGSA-N

Isomeric SMILES

C1CC(=O)N([C@H]1/C=C/[C@H](CC2=CC=CC=C2)O)CCCCCCC(=O)NNC(=O)C(=O)O

Canonical SMILES

C1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC(=O)NNC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.